6-Phenyl-3-hexen-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33046-41-2 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(E)-6-phenylhex-3-en-2-one |
InChI |
InChI=1S/C12H14O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-5,7-9H,6,10H2,1H3/b7-5+ |
InChI Key |
PHEPHOADHFLZJS-FNORWQNLSA-N |
Isomeric SMILES |
CC(=O)/C=C/CCC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)C=CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Strategies
Classical and Established Synthetic Routes
Traditional methods for constructing the 6-phenyl-3-hexen-2-one scaffold remain valuable for their reliability and scalability. These routes often involve fundamental organic transformations that are well-documented in the chemical literature.
Ozonolysis-Based Approaches and Subsequent Transformations
Ozonolysis, a powerful reaction for cleaving carbon-carbon double bonds, serves as a key step in certain synthetic routes to α,β-unsaturated ketones. This method typically involves the ozonolysis of a suitable precursor to generate an intermediate carbonyl compound, which then undergoes further reactions to yield the desired enone. For instance, the ozonolysis of dihydroaromatic compounds can lead to the formation of intermediates that, depending on the reaction conditions, can be transformed into various products, including unsaturated ketones. researchgate.net While direct synthesis of this compound via ozonolysis is not extensively detailed, the principle of using ozonolysis to create functionalized intermediates is a well-established strategy in organic synthesis. researchgate.netresearchgate.net The versatility of ozonolysis allows for the generation of aldehydes or ketones from alkenes, which can then participate in subsequent condensation or Wittig-type reactions to construct the enone system.
Aldol (B89426) Condensation-Dehydration Sequences
The aldol condensation followed by dehydration is a cornerstone of carbon-carbon bond formation and a direct route to α,β-unsaturated ketones. This sequence involves the base- or acid-catalyzed reaction of an enolate with a carbonyl compound to form a β-hydroxy ketone (the aldol adduct), which then eliminates a molecule of water to create the α,β-double bond. In the context of this compound, this would typically involve the reaction of acetone (B3395972) with 4-phenylbutanal (B95494) under appropriate conditions. The initial aldol addition would form 6-hydroxy-6-phenylhexan-2-one, which upon dehydration, would yield the target enone. Various catalysts, including strong bases like sodium hydride, can be employed to facilitate the initial deprotonation and subsequent condensation. prepchem.com The efficiency of this method is often high, providing a straightforward and atom-economical approach to the desired product.
Stereoselective and Asymmetric Synthesis of this compound
Achieving control over the stereochemistry of the double bond (E/Z isomerism) and the potential for chirality in related structures has driven the development of more sophisticated synthetic methods.
Generation of Specific (E) and (Z) Isomers
The geometry of the double bond in α,β-unsaturated ketones can significantly influence their biological activity and physical properties. Consequently, methods that allow for the selective synthesis of either the (E) or (Z) isomer are of great importance. The (E)-isomer of this compound is the more commonly cited and presumably more stable configuration. chemsynthesis.comkingdraw.comchemspider.com Synthetic strategies, such as the Wittig reaction and its modifications (e.g., the Horner-Wadsworth-Emmons reaction), are powerful tools for controlling alkene geometry. By selecting the appropriate phosphonium (B103445) ylide or phosphonate (B1237965) carbanion and reaction conditions, chemists can favor the formation of one isomer over the other. For example, stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides often favor the (Z)-isomer.
Organocatalytic Approaches to Enone Formation
Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering mild and environmentally benign alternatives to metal-based catalysts. In the realm of enone synthesis, organocatalysts, such as chiral amines and phosphoric acids, can facilitate various transformations with high levels of stereocontrol. rsc.orgmdpi.com For the synthesis of α,β-unsaturated ketones, organocatalytic methods can be applied to aldol-type reactions, Michael additions, and other C-C bond-forming reactions. rsc.org For instance, a chiral bifunctional amine-squaramide catalyst has been successfully used in the asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines, demonstrating the potential of organocatalysis to create complex chiral molecules containing an α,β-unsaturated ketone moiety with excellent diastereo- and enantioselectivity. rsc.org
Retrosynthetic Analysis of the this compound Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available starting materials. For the this compound scaffold, this analysis focuses on its key structural features: the α,β-unsaturated ketone (enone) system and the phenylpropyl moiety. The primary goal is to identify logical bond disconnections that correspond to reliable and high-yielding forward synthetic reactions.
The structure of this compound offers several strategic locations for bond disconnection. The most logical approaches target the formation of the carbon-carbon double bond and the construction of the six-carbon backbone.
Disconnection I: Aldol Condensation Route
The most prominent functional group, the enone, strongly suggests a disconnection based on an Aldol-type reaction. This is one of the most fundamental carbon-carbon bond-forming reactions in organic synthesis.
Disconnection: The C3=C4 double bond.
Precursors: This disconnection leads to Acetone and 3-Phenylpropanal (B7769412) .
Forward Reaction: The synthesis involves a base- or acid-catalyzed Aldol condensation between the enolate of acetone and 3-phenylpropanal. The initial β-hydroxy ketone adduct readily undergoes dehydration (elimination of water) under the reaction conditions to yield the thermodynamically stable (E)-enone.
Disconnection II: Wittig/Horner-Wadsworth-Emmons (HWE) Route
An alternative and highly effective strategy for forming the C3=C4 double bond is through olefination reactions like the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification. The HWE reaction is particularly noted for its high (E)-selectivity in alkene synthesis.
Disconnection: The C3=C4 double bond.
Precursors: This approach disconnects to 3-Phenylpropanal and a phosphorus-stabilized carbanion, such as (acetylmethylidene)triphenylphosphorane (a Wittig reagent) or diethyl (2-oxopropyl)phosphonate (an HWE reagent).
Forward Reaction: The reaction of the phosphorus ylide or phosphonate carbanion with 3-phenylpropanal directly forms the C=C bond. The HWE variant is often preferred as it typically produces the (E)-isomer with high stereoselectivity and the water-soluble phosphate (B84403) byproduct is easily removed.
Functional Group Interconversions (FGI)
The precursors identified in the above disconnections can themselves be prepared from other common starting materials through functional group interconversions. ub.eduimperial.ac.uk For instance, 3-phenylpropanal is not as common as its unsaturated counterpart, cinnamaldehyde. Therefore, a common FGI would be the selective reduction of the alkene in cinnamaldehyde, or the oxidation of 3-phenyl-1-propanol. Similarly, the halide precursors needed for generating Wittig or HWE reagents are typically synthesized from the corresponding alcohol. vanderbilt.edu
Below is a table summarizing key disconnections for the this compound scaffold.
| Disconnection Strategy | Bond Cleaved (Retrosynthetically) | Precursor 1 | Precursor 2 | Corresponding Forward Reaction |
| Aldol Condensation | C3=C4 | Acetone | 3-Phenylpropanal | Aldol Condensation & Dehydration |
| HWE Olefination | C3=C4 | Diethyl (2-oxopropyl)phosphonate | 3-Phenylpropanal | Horner-Wadsworth-Emmons Reaction |
| Alkylation | C4-C5 | Enolate of 3-Penten-2-one | Benzyl Halide | Enolate Alkylation |
The Aldol and Wittig/HWE disconnection strategies are inherently convergent. As illustrated below, the synthesis can be divided into two main branches:
Branch A (Phenylpropyl Fragment): This pathway focuses on the preparation of the key aldehyde precursor, 3-phenylpropanal . This might involve one or more steps, such as starting from cinnamyl alcohol, oxidizing it to cinnamaldehyde, and then selectively reducing the double bond.
Branch B (Acetyl Fragment): This pathway prepares the nucleophilic component. In the Aldol approach, this is simply acetone . In the more complex HWE approach, this involves preparing the diethyl (2-oxopropyl)phosphonate reagent, typically from chloroacetone (B47974) and triethyl phosphite.
Chemical Reactivity and Mechanistic Investigations
Reactions of the α,β-Unsaturated Ketone Moiety
The conjugated system in 6-phenyl-3-hexen-2-one is the primary site of its chemical reactivity, participating in nucleophilic additions, oxidations, and reductions.
Nucleophilic Addition Reactions (e.g., Michael-type additions)
The α,β-unsaturated ketone structure of this compound makes it an excellent substrate for Michael-type additions, a form of conjugate nucleophilic addition. In this reaction, a nucleophile attacks the β-carbon of the alkene, which is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group. This reactivity is a key aspect of its chemical profile. The presence of substituents can influence the favorability of nucleophilic attack; for instance, increasing the size and electron-donating character of alkyl groups on the double bond can hinder the reaction due to steric effects and increased electron density at the β-carbon.
Reactivity with Biological Nucleophiles (e.g., Glutathione)
A significant aspect of the reactivity of this compound is its interaction with biological nucleophiles, most notably glutathione (B108866) (GSH). thieme-connect.comnih.gov This tripeptide contains a nucleophilic thiol group that can readily react with α,β-unsaturated ketones via a Michael-type addition. nih.govmdpi.comtaylorandfrancis.com
This reaction has been demonstrated both in vitro and in vivo. Studies have shown that this compound reacts with glutathione under physiological conditions. thieme-connect.com Furthermore, the mercapturic acid adduct of this compound has been identified in human urine following the consumption of kava (B3030397), a plant from which this compound can be derived as a metabolite. thieme-connect.comnih.govmdpi.comfda.govresearchgate.netinchem.org The formation of this adduct confirms the compound's reactivity towards glutathione within the human body. fda.gov The proposed mechanism involves the scission of the pyrone ring of kavalactones, followed by decarboxylation and O-demethylation to form the reactive α,β-unsaturated ketone, this compound. taylorandfrancis.com This reactivity with glutathione is a critical factor in its biological processing. nih.gov The potential for this compound to conjugate with other biological nucleophiles, such as protein thiols or DNA bases, has also been suggested. hawaii.govnnph.org
Below is a table summarizing the reactants and products in the reaction between this compound and glutathione.
| Reactant 1 | Reactant 2 | Product |
| This compound | Glutathione (GSH) | This compound-Glutathione conjugate |
This table illustrates the straightforward conjugation reaction that occurs.
Epoxidation and Hydroperoxidation Reactions
The carbon-carbon double bond in this compound can undergo oxidation reactions such as epoxidation and hydroperoxidation. In organocatalytic asymmetric epoxidation, alkaline hydrogen peroxide is added to the α,β-unsaturated ketone, which proceeds through a nucleophilic conjugate addition mechanism. uni-koeln.de This initially forms a β-peroxyenolate intermediate, which then undergoes ring closure to yield an α,β-epoxyketone. uni-koeln.de
A competing reaction pathway can occur where the β-peroxyenolate intermediate is protonated, leading to the formation of a cyclic peroxyhemiketal. uni-koeln.de The reaction of this compound in such catalytic systems has been a subject of study to understand the enantioselectivity of these processes. uni-koeln.de
Stereochemical Control in Oxidative Processes
The stereochemical outcome of the epoxidation of α,β-unsaturated ketones like this compound is a key area of investigation. The geometry of the starting alkene is not always retained in the resulting epoxide. uni-koeln.de For example, the epoxidation of both trans- and cis-configured α,β-unsaturated ketones with alkaline hydrogen peroxide often leads to a predominance of the trans-epoxide. uni-koeln.de This lack of stereospecificity suggests that the initial hydroperoxide addition is a rapid and reversible process, allowing for isomerization through rotation around the vinylic bond in the peroxyenolate intermediate. uni-koeln.de
For the asymmetric epoxidation of this compound, various chiral catalysts have been explored to control the enantioselectivity of the reaction. For instance, salts of (R,R)-1,2-diphenylethylenediamine have shown catalytic activity, although with moderate enantioselectivity for acyclic ketones compared to cyclic ones. uni-koeln.de The stereochemistry of the final product is influenced by the catalyst system used. uni-koeln.de
The table below presents a summary of findings from an investigation into the catalytic asymmetric epoxidation of a related compound, which sheds light on the potential stereochemical control in the oxidation of this compound.
| Catalyst System | Yield (%) | Enantiomeric Ratio (er) |
| [1a·2 TFA] | 82 | 96:4 |
Data from a study on a related α,β-unsaturated ketone, demonstrating the potential for high enantioselectivity with the appropriate catalyst system. mpg.de
Reduction Pathways of the Carbonyl and Alkene Functions
The carbonyl group and the carbon-carbon double bond of this compound can be reduced using various reagents. The selective reduction of one functional group in the presence of the other is a common challenge in organic synthesis.
For the reduction of the carbonyl group to a secondary alcohol, sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent. This reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon to form an alkoxide intermediate, which is then protonated. A more potent reducing agent, lithium aluminum hydride (LiAlH₄), also effectively reduces the carbonyl group but has the potential to reduce the conjugated double bond as well. Generally, LiAlH₄ favors 1,2-reduction (at the carbonyl) over 1,4-reduction (conjugate reduction of the double bond).
Catalytic hydrogenation can be employed to selectively reduce the carbon-carbon double bond, yielding the corresponding saturated ketone. The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature, solvent) is crucial in determining the selectivity and the final product distribution.
Transformations Involving the Phenyl Substituent and Alkyl Chain
Currently, there is limited specific information available in the reviewed literature regarding transformations that exclusively involve the phenyl substituent or the alkyl chain of this compound, independent of the α,β-unsaturated ketone moiety. Research has primarily focused on the synthesis of the entire molecule and the reactivity of its conjugated system.
Cycloaddition and Annulation Reactions Involving this compound or its Derivatives
The structural framework of this compound, featuring a reactive α,β-unsaturated ketone system, makes it and its derivatives interesting substrates for cycloaddition and annulation reactions. These reactions are powerful tools in organic synthesis for the construction of complex cyclic and polycyclic molecules.
Research into the photochemical [2+2] cycloaddition reactions of related 6-alkenyl-3-phenylcyclohex-2-enones has demonstrated the intricate nature of these transformations. researchgate.net For instance, the irradiation of 6-propenyl-3-phenylcyclohex-2-enones can lead to the formation of a tricyclic "parallel" [2+2] cycloaddition product. However, these reactions are often accompanied by side products, such as a bicyclic enone resulting from a hydrogen abstraction process within the biradical intermediate. In contrast, derivatives with longer alkenyl chains, like 6-butenyl and 6-pentenyl analogues, have been observed to yield "crossed" cycloaddition products exclusively. researchgate.net The regiochemistry of these cycloadditions is not straightforwardly predicted by established models like the "rule of five," suggesting that the conformational preferences of the intermediate biradicals play a crucial role in determining the product distribution. researchgate.net
While direct studies on this compound in cycloaddition reactions are not extensively detailed in the provided results, the behavior of these analogous systems provides a strong indication of its potential reactivity. The phenyl group in this compound can influence the electronic properties and steric environment of the double bond, which in turn would affect the course of cycloaddition reactions.
Catalytic Transformations Utilizing this compound as a Substrate
The enone functionality in this compound makes it a suitable substrate for various catalytic transformations, enabling the synthesis of chiral molecules and complex architectures. Both organocatalysis and metal catalysis have been employed to achieve these transformations.
Organocatalysis in Asymmetric Reactions
Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective functionalization of α,β-unsaturated ketones. mdpi.com This approach utilizes small organic molecules as catalysts, which can activate the substrate and control the stereochemical outcome of the reaction.
In the context of substrates similar to this compound, organocatalysis has been successfully applied in various asymmetric reactions. For example, chiral phosphoric acids have been used to catalyze the asymmetric [2+4] cycloaddition of 3-vinylindoles with ortho-quinone methides, yielding indole-containing chroman derivatives with high enantioselectivity. mdpi.com Although not directly involving this compound, this highlights the potential of organocatalysts to facilitate complex, stereoselective transformations on molecules containing similar reactive motifs. The development of organocatalytic methods often involves screening different catalyst structures and optimizing reaction conditions to achieve high yields and stereoselectivities.
Metal-Catalyzed Transformations
Transition metal catalysis offers a complementary approach to organocatalysis for the transformation of α,β-unsaturated ketones. Metal catalysts can engage in unique modes of activation, leading to a diverse range of chemical reactions.
A notable example is the use of gold catalysts in the aerobic dehydrogenative aromatization of cyclohexenone motifs. acs.org Supported gold nanoparticles have been shown to effectively catalyze the one-step synthesis of m-phenylenediamine (B132917) derivatives from cyclohexenones and secondary amines. This process involves a tandem sequence of 1,2- and 1,4-additions followed by dehydrogenation. acs.org The selectivity of these reactions can often be tuned by adjusting the reaction conditions, allowing for the synthesis of different products such as enaminones or N,N-disubstituted anilines from the same starting materials. acs.org This demonstrates the versatility of metal catalysis in transforming cyclohexenone-based substrates into valuable aromatic compounds.
The phenyl group in this compound could play a significant role in such metal-catalyzed reactions, potentially influencing the regioselectivity of nucleophilic additions and the subsequent aromatization process.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like 6-phenyl-3-hexen-2-one. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
For the (E)-isomer of this compound, the 1H NMR spectrum in deuterated chloroform (B151607) (CDCl3) exhibits characteristic signals. The protons of the phenyl group typically appear as a multiplet in the aromatic region, around δ 7.15-7.32 ppm. The vinylic protons on the carbon-carbon double bond show distinct chemical shifts and coupling constants that are crucial for assigning the E/Z geometry. The olefinic proton signal appears as a singlet at approximately 6.04 ppm. The methylene (B1212753) protons adjacent to the phenyl group and the double bond appear as multiplets around 2.79 ppm and 2.42 ppm, respectively. The methyl protons of the acetyl group resonate as a singlet at about 2.17 ppm wiley-vch.de.
The 13C NMR spectrum provides further structural confirmation. Key resonances for the (E)-isomer include the carbonyl carbon at approximately 198.6 ppm, and the carbons of the phenyl ring between 126.0 and 140.9 ppm. The olefinic carbons are observed around 123.9 and 157.0 ppm. The aliphatic carbons show signals at approximately 19.44, 31.82, 34.04, and 42.99 ppm wiley-vch.de. In contrast, the (Z)-isomer shows different chemical shifts, for instance, the methyl group protons appear at 1.86 ppm and the olefinic proton at 6.10 ppm wiley-vch.de.
Table 1: 1H and 13C NMR Spectroscopic Data for (E)-6-Phenyl-3-hexen-2-one in CDCl3 wiley-vch.de
| Assignment | 1H NMR (ppm) | 13C NMR (ppm) |
| Phenyl Protons | 7.15-7.32 (m) | 126.0, 128.2, 128.3, 140.9 |
| Olefinic Proton | 6.04 (s) | 123.9, 157.0 |
| Methylene Protons (adjacent to phenyl) | 2.79 (m) | 34.04 |
| Methylene Protons (adjacent to double bond) | 2.42 (m) | 42.99 |
| Methyl Protons | 2.17 (s) | 19.44, 31.82 |
| Carbonyl Carbon | - | 198.6 |
Advanced 2D NMR Techniques
To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, advanced 2D NMR techniques are employed. These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
COSY spectra establish correlations between protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of the proton network throughout the aliphatic chain of this compound.
HSQC experiments correlate directly bonded proton and carbon atoms, providing a straightforward way to assign the carbon signals based on the already assigned proton spectrum.
Correlation with Computational Spectroscopic Data
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts. By calculating the optimized geometry of this compound and then predicting its NMR spectrum, a theoretical dataset is generated. This computed data can be compared with the experimental spectra to validate the structural assignment and to gain a deeper understanding of the electronic structure and conformational preferences of the molecule. Discrepancies between experimental and computed data can sometimes point to subtle structural features or solvent effects not initially considered. The use of DFT calculations is a powerful tool in modern chemical analysis .
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.
The most prominent band is the carbonyl (C=O) stretch of the ketone, which typically appears in the region of 1681-1686 cm⁻¹ wiley-vch.de. The presence of conjugation with the carbon-carbon double bond slightly lowers this frequency compared to a simple aliphatic ketone. The C=C double bond stretch is observed around 1617 cm⁻¹ wiley-vch.de. The aromatic C-H stretching vibrations of the phenyl group are usually found above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. Bending vibrations for the aromatic ring can also be observed in the fingerprint region of the spectrum.
Table 2: Characteristic IR Absorption Bands for (E)-6-Phenyl-3-hexen-2-one wiley-vch.de
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1686 |
| Alkene (C=C) | Stretch | 1617 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
Mass Spectrometry for Molecular Mass and Adduct Elucidation
Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.
The nominal molecular mass of this compound (C12H14O) is 174 g/mol contaminantdb.ca. In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 174. The compound has been identified as a metabolite of kava-kava and can form adducts, for instance with glutathione (B108866), which can be detected and characterized using LC/MS/MS techniques nih.govthieme-connect.com.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. For this compound, with a chemical formula of C12H14O, the theoretical monoisotopic mass is 174.1045 g/mol contaminantdb.caebi.ac.uk. HRMS analysis can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions rsc.orgnorden.orgscispace.com.
Fragmentation Pattern Analysis
The fragmentation pattern observed in a mass spectrum provides a "fingerprint" of the molecule, revealing information about its structural components. In the mass spectrum of this compound, characteristic fragmentation pathways can be predicted. Cleavage of the bond between the carbonyl group and the adjacent methylene group (alpha-cleavage) could lead to the formation of an acylium ion. Another common fragmentation would be the loss of neutral molecules, such as ethylene, from the aliphatic chain. The phenyl group can give rise to a prominent fragment at m/z 77, corresponding to the phenyl cation, or a tropylium (B1234903) ion at m/z 91 through rearrangement. The analysis of these fragmentation patterns is crucial for the structural confirmation of the compound d-nb.infomdpi.comscispace.com.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules. It is frequently employed to predict various molecular properties of organic compounds, including those of α,β-unsaturated ketones like 6-phenyl-3-hexen-2-one.
Geometry optimization calculations are fundamental to predicting the most stable three-dimensional arrangement of atoms in a molecule. For this compound, these calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.
Table 1: Predicted Geometrical Parameters for a Representative α,β-Unsaturated Ketone (Chalcone) from DFT Calculations
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=O | 1.261 | |
| C=C (olefinic) | 1.351 | |
| C-C (phenyl) | ~1.4 | |
| C-C-O | 124.7 | |
| C-C-H | ~120 |
The electronic properties of this compound can be elucidated through analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. banglajol.info
For α,β-unsaturated ketones, the HOMO is typically localized over the π-system of the double bond and the phenyl ring, while the LUMO is often distributed over the conjugated enone moiety. banglajol.info A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. worktribe.com
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In the case of this compound, the MEP would likely show a region of negative potential (electron-rich) around the carbonyl oxygen atom, making it a potential site for electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms and potentially the β-carbon of the enone system, indicating sites for nucleophilic attack.
Table 2: Predicted HOMO-LUMO Energies and Energy Gap for a Representative α,β-Unsaturated Ketone from DFT Calculations
| Orbital | Energy (eV) |
| HOMO | -6.123 |
| LUMO | -2.139 |
| Energy Gap (ΔE) | 3.984 |
DFT calculations can be used to predict the vibrational (infrared) and nuclear magnetic resonance (NMR) spectra of molecules. By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. biointerfaceresearch.com These predicted spectra, when compared with experimental data, can aid in the structural confirmation of this compound. The characteristic stretching frequency of the C=O and C=C bonds in the enone system would be prominent features in the predicted IR spectrum.
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. These calculations provide theoretical chemical shift values for the various proton and carbon nuclei in the molecule, which are invaluable for interpreting experimental NMR spectra and confirming the compound's structure. biointerfaceresearch.com
Table 3: Predicted vs. Experimental Spectroscopic Data for a Representative α,β-Unsaturated Ketone
| Spectroscopic Data | Predicted Value | Experimental Value |
| IR (C=O stretch, cm⁻¹) | ~1694 | ~1650-1700 |
| ¹³C NMR (C=O, ppm) | ~190-200 | ~190-200 |
| ¹³C NMR (C=C, ppm) | ~120-150 | ~120-150 |
Note: The predicted values are based on general trends for α,β-unsaturated ketones from computational studies. biointerfaceresearch.com Experimental ranges are typical for such compounds.
Reaction Pathway and Intermediate Analysis
Theoretical chemistry is also instrumental in mapping out the potential reaction pathways for a molecule. This involves identifying transition states and intermediates to understand the mechanism of a chemical transformation.
For any proposed reaction involving this compound, such as its oxidation or a nucleophilic addition, computational methods can be used to locate the transition state (TS) structure. copernicus.orgnih.gov A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. uni-muenchen.de The energy of the transition state determines the activation energy of the reaction, providing a measure of the reaction rate. nih.gov For reactions of α,β-unsaturated ketones, theoretical studies can distinguish between different possible reaction pathways, for instance, 1,2- versus 1,4-addition of a nucleophile, by comparing the activation energies of the respective transition states. pressbooks.pub
Once a transition state has been identified and characterized, Intrinsic Reaction Coordinate (IRC) calculations can be performed. uni-muenchen.descm.com An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. q-chem.com This confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur as the reaction progresses. uni-muenchen.de For a reaction of this compound, an IRC calculation would visualize the trajectory of atoms from the reactant state, through the transition state, to the final product. scm.com
Analysis of Intramolecular Interactions and Stability
A comprehensive analysis of the intramolecular interactions and stability of this compound would typically involve Natural Bond Orbital (NBO) analysis. This theoretical method elucidates the electron density distribution, charge transfer between orbitals, and the stabilizing effects of hyperconjugative interactions. researchgate.nettandfonline.com
In a hypothetical NBO analysis of this compound, performed at a common level of theory like B3LYP/6-311++G(d,p), one would examine the delocalization of electrons from donor (filled) orbitals to acceptor (unfilled) orbitals. nih.govresearchgate.net The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). Higher E(2) values indicate stronger interactions, contributing to greater molecular stability.
Key interactions expected in the this compound structure would include:
π → π interactions:* Within the phenyl ring and the α,β-unsaturated ketone system, indicating electron delocalization which is crucial for stability.
n → π interactions:* Involving the lone pairs (n) on the oxygen atom of the carbonyl group and the antibonding (π*) orbitals of the adjacent carbon-carbon double bond. This type of interaction is characteristic of enones and contributes to their electronic properties.
A data table summarizing these hypothetical findings would look like the following, showcasing the principal donor-acceptor interactions and their stabilization energies.
Table 1: Hypothetical Second-Order Perturbation Analysis of this compound using NBO (Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| π(C7-C8) | π(C9-C10) | Value |
| π(C9-C10) | π(C11-C12) | Value |
| n(O1) | π(C2-C3) | Value |
| σ(C4-C5) | σ(C3-C4) | Value |
| σ(C5-C6) | π*(C7-C8) | Value |
This table represents a template of expected results from an NBO analysis. The specific interactions and their corresponding stabilization energies (E(2)) would require dedicated quantum chemical calculations.
Non-Linear Optical (NLO) Properties Theoretical Evaluation
The evaluation of non-linear optical (NLO) properties through computational methods is essential for identifying materials for optoelectronic applications. nih.gov Molecules with extended π-conjugation and significant charge asymmetry, like this compound, are potential candidates for NLO materials. The key parameters determining NLO response are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov
These properties can be calculated using DFT methods, often with a functional like B3LYP and a suitable basis set such as 6-311G(d,p). nih.gov
Polarizability (α): Measures the ease with which the electron cloud of the molecule can be distorted by an external electric field.
First-Order Hyperpolarizability (β): Quantifies the second-order NLO response, which is crucial for applications like second-harmonic generation.
While some databases provide predicted values for polarizability (e.g., a predicted value of 20.69 ų by ChemAxon), a comprehensive theoretical study would provide more detailed and reliable data, including the individual tensor components of these properties. contaminantdb.ca A theoretical study would present these findings in a structured table.
Table 2: Hypothetical Theoretical NLO Properties of this compound (Note: The following data is illustrative and not based on published computational results for this specific molecule.)
| Parameter | Unit | Calculated Value |
| Dipole Moment (μ) | Debye | Value |
| Mean Polarizability (α) | esu | Value |
| Total First Hyperpolarizability (β_tot) | esu | Value |
This table illustrates the typical output of an NLO properties calculation. The values are dependent on the specific computational methodology employed.
Role in Complex Chemical Pathways and Derivative Synthesis
Biotransformation Pathways: Enzymatic Chemical Transformations Leading to 6-Phenyl-3-hexen-2-one
This compound has been identified as a metabolite of kavalactones, which are the primary psychoactive constituents of the kava (B3030397) plant (Piper methysticum). contaminantdb.ca Its formation in biological systems, such as in humans and rats, is the result of a series of enzymatic transformations involving the breakdown of the characteristic α-pyrone structure of kavalactones. beilstein-journals.orgchemsynthesis.comchemspider.com
A key step in the metabolism of certain kavalactones is the scission, or opening, of the 5,6-dihydro-α-pyrone ring. beilstein-journals.org This process transforms the cyclic lactone structure into an open-chain compound. Studies have identified that approximately one-third of the metabolites from 7,8-dihydrokavain are formed through the cleavage of this pyrone ring. beilstein-journals.org The opening of the lactone ring is a significant metabolic pathway for kavalactones like kavain (B167398) and its derivatives. beilstein-journals.orgchemsynthesis.com In the case of kavain metabolism, several ring-opened products have been identified, indicating this is a primary metabolic route. chemsynthesis.comchemspider.com The formation of this compound from kavalactone precursors is a direct consequence of this ring-opening mechanism. chemsynthesis.combeilstein-journals.orgraco.cat
The biotransformation leading to this compound is not solely dependent on ring-opening. It is part of a proposed multi-step enzymatic pathway. For instance, the formation of this compound in humans has been suggested to originate from the kavalactone 7,8-dihydromethysticin. chemsynthesis.combeilstein-journals.org The proposed metabolic sequence involves an initial enzymatic demethylation, followed by the opening of the α-pyrone ring, and a subsequent rearrangement of the molecular structure to yield the final ketone. beilstein-journals.orgchemsynthesis.combeilstein-journals.orgraco.cat This metabolite was identified as its mercapturic acid adduct in the urine of kava drinkers, confirming its formation in vivo. chemsynthesis.combeilstein-journals.orgraco.cat
| Precursor Kavalactone | Key Metabolic Steps | Resulting Metabolite |
| 7,8-Dihydromethysticin | Enzymatic Demethylation, Pyrone Ring-Opening, Rearrangement chemsynthesis.combeilstein-journals.org | This compound |
| Kavain | Pyrone Ring-Opening chemsynthesis.comchemspider.com | This compound |
| 7,8-Dihydrokavain | Scission of the 5,6-dihydro-α-pyrone ring beilstein-journals.org | Ring-opened products |
Synthesis of Derivatives and Analogues
The structural backbone of this compound, featuring a phenyl ring, an alkene, and a ketone, offers multiple sites for chemical modification. This allows for the synthesis of a variety of derivatives and analogues for further study.
Modifications to the core structure of this compound have been explored to create novel compounds. These alterations can target the alkene, the ketone, or the phenyl group, leading to derivatives with different chemical properties. For example, derivatives have been synthesized where the phenyl ring is substituted, such as in 3-phenyl-6-(o-methylphenyl)-5-hexen-2-one. A derivative featuring a hydroxyl group, (3E)-6-hydroxy-6-phenyl-3-hexen-2-one, has also been documented. chemsynthesis.com Furthermore, complex derivatives like 1,1,1-trichloro-4-methoxy-6-phenyl-3-hexen-2-ones serve as intermediates in the synthesis of other complex molecules. nih.gov
| Derivative Name | Type of Modification | Reference |
| 3-Phenyl-6-(o-methylphenyl)-5-hexen-2-one | Phenyl Moiety Substitution | N/A |
| (3E)-6-hydroxy-6-phenyl-3-hexen-2-one | Addition of Hydroxyl Group | chemsynthesis.com |
| 1,1,1-trichloro-4-methoxy-6-phenyl-3-hexen-2-one | Backbone and Ketone Moiety Modification | nih.gov |
The carbon-carbon double bond and the ketone group in this compound are key features for generating chirality. Asymmetric synthesis methods can be applied to create specific stereoisomers. For example, this compound has been used as a substrate in studies of organocatalytic asymmetric epoxidations. This reaction introduces a chiral epoxide ring into the molecule, demonstrating a pathway to chiral derivatives.
Intermediate in the Formation of Larger Molecular Architectures
The chemical reactivity of this compound and its derivatives makes them valuable intermediates for constructing larger and more complex molecular frameworks, particularly heterocyclic compounds.
Research has shown that derivatives of this compound can be used in multicomponent reactions to build pyrazole (B372694) rings. beilstein-journals.org Specifically, 1,1,1-trichloro-4-methoxy-6-phenyl-3-hexen-2-ones can be hydrolyzed in situ to form a 1,3-dicarbonyl intermediate. nih.gov This intermediate then undergoes cyclization with hydrazine (B178648) to form a pyrazole, which can be further modified to create complex 2,2,2-trifluoroethyl pyrazole-5-carboxylates. beilstein-journals.orgnih.gov This demonstrates the utility of the this compound skeleton as a foundational block for larger, medicinally relevant structures like pyrazoles. beilstein-journals.org
Additionally, the corresponding alcohol, 6-aryl-5-hexen-2-ol, can undergo electrophile-initiated cyclization reactions to form C-aryl glycosides, another class of complex organic molecules. acs.org These examples underscore the role of the this compound framework as a versatile intermediate in synthetic chemistry.
Future Research Directions and Unexplored Reactivity
Development of Novel and Sustainable Synthetic Methodologies
The classical synthesis of α,β-unsaturated ketones, such as chalcones, often relies on the Claisen-Schmidt condensation, which typically requires stoichiometric amounts of acid or base catalysts. scielo.brresearchgate.net While effective, these methods can generate significant waste. Future synthetic strategies for 6-phenyl-3-hexen-2-one and related enones should prioritize sustainability, efficiency, and atom economy.
Key research avenues include:
Catalytic C-C Bond Formation: Developing novel catalytic methods that move beyond traditional condensations. This could involve transition-metal-catalyzed cross-coupling reactions or C-H activation strategies to construct the carbon skeleton more efficiently.
Green Reaction Conditions: Employing environmentally benign solvents like water or supercritical fluids, and exploring energy-efficient reaction activation methods such as microwave irradiation or mechanochemistry.
One-Pot and Tandem Reactions: Designing multi-step syntheses that proceed in a single reaction vessel to minimize purification steps and solvent usage. For instance, a one-pot process involving a Meyer-Schuster rearrangement followed by a subsequent transformation could be explored. researchgate.net
Enzymatic Synthesis: Investigating biocatalytic routes using enzymes like aldolases or other lyases to construct the enone structure with high specificity and under mild, aqueous conditions.
A comparative table of potential synthetic approaches is presented below.
| Methodology | Potential Advantages | Research Focus |
| Catalytic C-H Activation | High atom economy, reduced pre-functionalization | Development of selective catalysts for direct coupling of ketone precursors with phenyl sources. |
| Flow Chemistry | Improved safety, scalability, and process control | Optimization of reaction parameters (temperature, pressure, catalyst loading) in continuous flow reactors. |
| Biocatalysis | High chemo-, regio-, and stereoselectivity; mild conditions | Screening and engineering of enzymes for the specific synthesis of this compound. |
| Photocatalysis | Use of light as a renewable energy source | Designing visible-light photocatalytic systems for C-C bond formation or functionalization reactions. |
Exploration of New Catalytic Applications
The conjugated enone system in this compound is a prime target for various catalytic transformations. Its reactivity can be harnessed to synthesize a wide array of more complex molecules. Future research should explore its utility as a substrate in emerging catalytic reactions.
Potential catalytic transformations for investigation include:
Asymmetric Reductions: While reductions of enones are known, developing highly enantioselective catalysts for the 1,4-conjugate reduction or the reduction of the ketone moiety of this compound would provide access to valuable chiral building blocks. rsc.orgmdpi.comacs.org Manganese, iridium, or copper-based catalysts could be further explored for this purpose. rsc.orgmdpi.comacs.org
Conjugate Additions: Using this compound as a Michael acceptor for a broad range of nucleophiles through organocatalysis or metal catalysis. Asymmetric aza-Michael additions, for example, could yield chiral amines. nih.gov
Asymmetric Epoxidation and Dihydroxylation: The development of catalysts for the stereocontrolled epoxidation or dihydroxylation of the double bond would produce functionalized derivatives with significant synthetic potential. jst.go.jp
Cycloaddition Reactions: Employing the enone as a dienophile or, through catalytic activation (e.g., enamine formation), as a diene in Diels-Alder or hetero-Diels-Alder reactions to construct complex cyclic and heterocyclic systems. rsc.org
The following table outlines potential catalytic reactions and their synthetic utility.
| Catalytic Reaction | Catalyst Type | Potential Product |
| Asymmetric Hydrogenation | Chiral Mn(I) or Ir(III) complexes | Enantioenriched 6-phenyl-2-hexanone |
| Asymmetric Aza-Michael Addition | Chiral bifunctional organocatalysts | Chiral β-amino ketones |
| Asymmetric Epoxidation | Chiral phase-transfer catalysts, metal peroxides | Enantioenriched epoxy ketones |
| [4+2] Cycloaddition | Chiral amine-based organocatalysts | Highly substituted tetrahydropyrans |
Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms involving this compound can accelerate the development of new and improved synthetic methods. Combining experimental techniques with computational modeling will be crucial for elucidating complex reaction pathways.
Future mechanistic studies could focus on:
Computational Modeling: Using Density Functional Theory (DFT) to model transition states, calculate activation barriers, and predict the stereochemical outcomes of catalytic reactions. This can help in understanding the origins of selectivity in reactions like the iridium-catalyzed 1,4-reduction or Mn-catalyzed hydrogenation. mdpi.comacs.org
Kinetic Analysis: Performing detailed kinetic studies to determine rate laws and reaction orders, providing insight into the roles of the catalyst, substrate, and reagents. For example, investigating the kinetic isotope effect could clarify rate-determining steps in hydrogenation reactions. acs.org
Spectroscopic Interrogation: Utilizing in-situ spectroscopic techniques (e.g., NMR, IR) to detect and characterize transient intermediates, such as metal-enolate species or iminium ions, during a catalytic cycle. mdpi.com
Unusual Reaction Pathways: Investigating the potential for unconventional reaction mechanisms, such as the umpolung Morita-Baylis-Hillman type reactions that have been observed for other enones, which could open up novel synthetic possibilities. nih.gov
Integration into Materials Science or Supramolecular Systems (Non-Biological Applications)
The structural features of this compound, particularly its conjugated π-system and carbonyl group, make it an intriguing candidate for incorporation into functional materials and supramolecular assemblies. This represents a significant area of unexplored potential beyond its biological context.
Promising research directions include:
Polymer Synthesis: Using this compound as a monomer or a pendant group in polymerization reactions. The enone moiety could serve as a site for cross-linking (e.g., via photocycloaddition), similar to chalcone-based polymers, leading to the development of photoresists or nonlinear optical materials. photos.or.kr
Liquid Crystal Development: The rod-like shape of the molecule suggests it could be a component of liquid crystalline materials. By analogy with chalcone (B49325) derivatives, it could be used in photo-alignment layers for liquid crystal displays. photos.or.kr
Supramolecular Chemistry: Exploring the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) of this compound to form well-defined supramolecular structures. scielo.br It could be integrated as a ligand into metallosupramolecular cages or prisms, where the confined space could be used for catalysis or molecular recognition. beilstein-journals.org
Photoswitches and Molecular Machines: Investigating the potential for photoisomerization around the C=C double bond. If controllable, this could allow the molecule to function as a molecular switch, with potential applications in smart materials or molecular machinery.
The table below summarizes potential applications in materials science.
| Application Area | Relevant Molecular Property | Research Goal |
| Photocrosslinkable Polymers | α,β-Unsaturated ketone | Develop polymers with tunable mechanical and optical properties based on the degree of cross-linking. |
| Supramolecular Catalysis | Ligating ability of the carbonyl group | Incorporate into metal-organic assemblies to create chiral cavities for enantioselective reactions. beilstein-journals.org |
| Organic Electronics | Conjugated π-system | Investigate charge transport properties for potential use in organic semiconductor devices. ontosight.ai |
| Photo-responsive Materials | Potential for E/Z isomerization | Create materials that change properties (e.g., color, conformation) upon irradiation with light. photos.or.kr |
Q & A
Q. What are the primary synthetic routes for 6-phenyl-3-hexen-2-one, and how can its structural purity be validated?
this compound is primarily formed as a metabolite of kavalactones like kavain and dehydrokavain via enzymatic scission of the α-pyrone ring, decarboxylation, and o-demethylation . For laboratory synthesis, methods may involve aldol condensation or Michael addition reactions targeting the α,β-unsaturated ketone backbone. Structural validation requires spectroscopic techniques:
Q. How is this compound detected and quantified in biological matrices?
Detection in human urine involves LC-MS/MS with derivatization to stabilize its reactive α,β-unsaturated ketone moiety. Zou et al. (2005) identified its mercapturic acid adduct (conjugated with glutathione) using HPLC-UV and mass spectrometry, confirming bioactivation pathways . Quantification requires calibration against synthesized standards and validation of recovery rates in spiked samples.
Advanced Research Questions
Q. What experimental evidence supports the role of this compound in kava-associated hepatotoxicity?
The compound’s α,β-unsaturated ketone group undergoes Michael addition with cellular nucleophiles (e.g., glutathione, protein thiols, or DNA bases), leading to adduct formation. In vitro studies show depletion of glutathione pools, while in vivo detection of mercapturic acid adducts in human urine links it to potential hepatotoxicity . Contradictions arise from Johnson et al. (2003), who found minimal reactive metabolites in vivo compared to in vitro . Resolving this requires comparative studies using physiologically relevant kava preparations (aqueous vs. organic extracts) and longitudinal monitoring of adduct accumulation.
Q. How can researchers reconcile discrepancies between in vitro and in vivo reactivity of this compound?
Discrepancies stem from differences in metabolite concentration, bioavailability, and detoxification pathways. Experimental recommendations :
Q. What methodologies are optimal for studying the compound’s interaction with biomolecules?
- Kinetic assays : Measure reaction rates with glutathione via UV-Vis spectroscopy (λ_max ~270 nm for thiolate adducts).
- Proteomics : Use affinity chromatography to isolate protein adducts, followed by tryptic digestion and LC-MS/MS identification.
- Molecular dynamics simulations : Model the compound’s binding to cytochrome P450 enzymes (e.g., CYP2E1) to predict metabolic fate .
Q. Methodological Challenges
Q. How can researchers mitigate instability issues during this compound storage and handling?
The compound’s α,β-unsaturated ketone is prone to oxidation and polymerization. Best practices :
Q. What analytical techniques are critical for distinguishing this compound from structural isomers?
- Chiral chromatography : Resolves enantiomers (e.g., (3E)- vs. (3Z)-configurations).
- High-resolution mass spectrometry (HRMS) : Differentiates isomers via exact mass (<1 ppm error).
- NOESY NMR : Identifies spatial proximity of the phenyl group and double bond .
Data Contradiction Analysis
Q. Why do some studies report minimal hepatotoxicity risk despite detecting this compound in vivo?
Variability in kava preparation (aqueous vs. acetone extracts) affects metabolite levels. Aqueous extracts, traditionally consumed, yield lower kavalactone concentrations and thus less this compound . Additionally, interindividual differences in glutathione-S-transferase (GST) activity may modulate detoxification efficiency. Researchers should stratify toxicity studies by kava preparation methods and genotype GST polymorphisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
